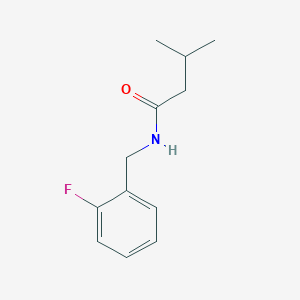
N-(2-fluorobenzyl)-3-methylbutanamide
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information on where it is commonly found or used .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-fluorophenyl)methyl]-3-methylbutanamide, also known as N-(2-fluorobenzyl)-3-methylbutanamide. Each field is given a separate and detailed section for clarity.
Pharmaceutical Applications
N-[(2-fluorophenyl)methyl]-3-methylbutanamide: has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated its potential in treating conditions such as inflammation, pain, and certain neurological disorders .
Anticancer Research
This compound has been studied for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further investigation in cancer therapy. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival .
Antimicrobial Activity
N-[(2-fluorophenyl)methyl]-3-methylbutanamide: exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant pathogens.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. It has shown potential in protecting neuronal cells from damage caused by oxidative stress and other neurotoxic agents. This suggests its possible application in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Agricultural Applications
Beyond medical and biochemical research, this compound has potential applications in agriculture. It has been studied for its ability to act as a pesticide or herbicide, helping to protect crops from pests and diseases. This could contribute to more sustainable agricultural practices.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9(2)7-12(15)14-8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMMQUQGSRAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)
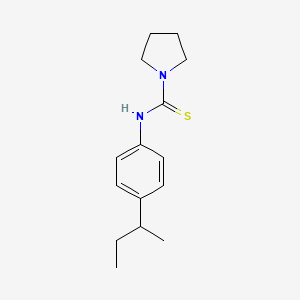

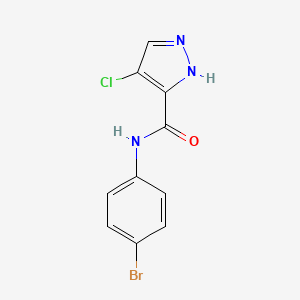


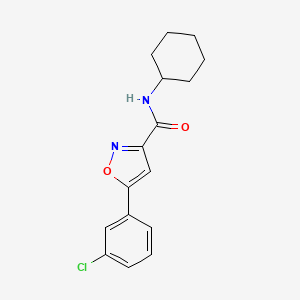
![1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4670902.png)
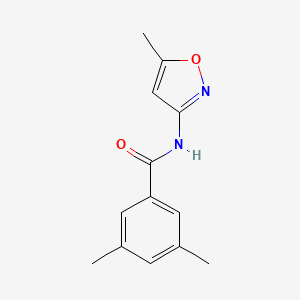

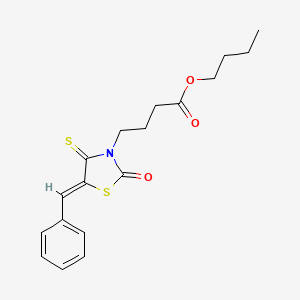
![ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4670934.png)

![2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4670950.png)